3-Ethynylthiolan-3-ol
Overview
Description
3-Ethynylthiolan-3-ol: is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocycles, and this compound is characterized by the presence of an ethynyl group attached to the third carbon of the thiolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylthiolan-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out using molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the ethynyl group.
Substitution: Alkyl halides and strong bases are often used in substitution reactions involving the thiol group.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alkenes and alkanes.
Substitution: Thioethers and other substituted thiolanes.
Scientific Research Applications
3-Ethynylthiolan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynylthiolan-3-ol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
- 3-Ethynylthiolan-2-ol
- 3-Ethynylthiolan-4-ol
- 3-Ethynylthiolan-5-ol
Comparison: 3-Ethynylthiolan-3-ol is unique due to the position of the ethynyl group on the third carbon of the thiolane ringCompared to similar compounds, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-ethynylthiolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS/c1-2-6(7)3-4-8-5-6/h1,7H,3-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXJFEYPWUORAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCSC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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